Cas no 1174-83-0 (Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI))

Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI) structure
1174-83-0 structure
Product name:Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI)
CAS No:1174-83-0
MF:C16H20O8P2S3
MW:498.4678
CID:144399
PubChem ID:70897

Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI)
    • [4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-λ<sup>5</sup>-phosphane
    • American cyanamid CL-43913
    • [4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-lambda5-phosphane
    • AC 43913
    • American cyanamid E.I. 43,913
    • American cyanamid AC 43,913
    • O,O,O',O'-Tetramethyl O,O'-[sulfonyldi(4,1-phenylene)] bis(phosphorothioate)
    • Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester
    • AC-43913
    • AI3-27161
    • Phosphorothioic acid, O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester
    • E.I. 43,913
    • ENT 27,161
    • O,O'-(Sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl diphosphorothioate
    • American cyanamid AC-43913
    • DTXSID40922414
    • O,O,O',O'-tetramethyl O,O'-(sulfonylbis(4,1-phenylene)) bis(phosphorothioate)
    • BRN 2193085
    • Phosphorothioic acid, O,O'-(sulfonyldi-p-phenylene) O,O,O',O'-tetramethyl ester
    • 1174-83-0
    • AKOS040747745
    • Inchi: InChI=1S/C16H20O8P2S3/c1-19-25(27,20-2)23-13-5-9-15(10-6-13)29(17,18)16-11-7-14(8-12-16)24-26(28,21-3)22-4/h5-12H,1-4H3
    • InChI Key: ZFHDDQUVNSDLLJ-UHFFFAOYSA-N
    • SMILES: COP(OC1C=CC(S(C2C=CC(OP(OC)(=S)OC)=CC=2)(=O)=O)=CC=1)(=S)OC

Computed Properties

  • Exact Mass: 497.9797
  • Monoisotopic Mass: 497.97955511g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • PSA: 89.52

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